molecular formula C9H9N5S B11501786 Acetonitrile, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-

Acetonitrile, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-

Cat. No.: B11501786
M. Wt: 219.27 g/mol
InChI Key: ZERIWLWBHINHSB-UHFFFAOYSA-N
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Description

Acetonitrile, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)- is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyrimidine derivatives involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of triazolopyrimidine derivatives often involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, manganese dioxide.

    Reducing Agents: Sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetonitrile, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of Janus kinases by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to the modulation of various signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl group in acetonitrile, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)- imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for the synthesis of diverse derivatives with potential biological activities.

Properties

Molecular Formula

C9H9N5S

Molecular Weight

219.27 g/mol

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C9H9N5S/c1-6-5-7(2)14-8(11-6)12-9(13-14)15-4-3-10/h5H,4H2,1-2H3

InChI Key

ZERIWLWBHINHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC#N)C

Origin of Product

United States

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